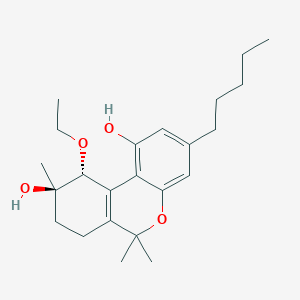

10-O-Ethylcannabitriol

Description

Structure

3D Structure

Properties

IUPAC Name |

(9R,10R)-10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-6-8-9-10-15-13-17(24)20-18(14-15)27-22(3,4)16-11-12-23(5,25)21(19(16)20)26-7-2/h13-14,21,24-25H,6-12H2,1-5H3/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAUOPAWWNBNRN-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)OCC)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2[C@H]([C@](CC3)(C)O)OCC)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10-O-Ethylcannabitriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Ethylcannabitriol is a naturally occurring phytocannabinoid found in Cannabis sativa L. As a derivative of the minor cannabinoid cannabitriol (CBT), its chemical properties and biological activities are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its molecular structure, physicochemical data, and natural occurrence. Due to the limited availability of specific experimental data for this compound, this guide also presents inferred properties based on its parent compound, cannabitriol, and proposes detailed methodologies for its potential synthesis and isolation. Furthermore, it explores the potential pharmacological activities and signaling pathways based on current knowledge of minor cannabinoids.

Chemical and Physical Properties

This compound, also known as trans-Cannabitriol monoethyl ether, is a distinct cannabinoid derivative. While extensive experimental data for this specific compound is limited, its fundamental properties have been identified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1259515-25-7 | |

| Molecular Formula | C23H34O4 | |

| Molecular Weight | 374.52 g/mol | |

| Physical Description | Oil | |

| Purity (by HPLC) | >98% (for commercially available standard) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

| IUPAC Name | (9R,10R)-10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol | BioCrick |

| SMILES | CCO[C@@H]1C(C(C(O2)=CC(CCCCC)=C3)=C3O)=C(CC--INVALID-LINK--1C)C2(C)C | |

| InChI | InChI=1S/C23H34O4/c1-6-8-9-10-15-13-17(24)20-18(14-15)27-22(3,4)16-11-12-23(5,25)21(19(16)20)26-7-2/h13-14,21,24-25H,6-12H2,1-5H3/t21-,23-/m1/s1 | |

| InChIKey | HRAUOPAWWNBNRN-FYYLOGMGSA-N |

Note: Some data is sourced from supplier specifications and should be confirmed through independent analysis.

Natural Occurrence and Isolation

This compound has been identified as a natural product in the pollen of the male plants of Cannabis sativa L. In a 2005 study published in Phytochemical Analysis, this compound was identified along with fifteen other cannabinoids from a hexane extract of cannabis pollen. The characterization of these cannabinoids was performed using gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS), and by comparison with available reference standards and reported data.

Experimental Protocol: Generalized Isolation of Cannabinoids from Plant Material

While the specific, detailed protocol for the isolation of this compound from cannabis pollen is not available in the public domain, a general methodology for the extraction and isolation of cannabinoids from a plant matrix can be described as follows. This protocol is illustrative and would require optimization for the specific target compound and plant material.

Diagram 1: Generalized Workflow for Cannabinoid Isolation

Caption: A generalized workflow for the isolation of cannabinoids from plant material.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a non-polar solvent such as hexane to extract the cannabinoids. This can be done using maceration, soxhlet extraction, or supercritical fluid extraction.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to chromatographic techniques to separate the individual cannabinoids. Column chromatography using silica gel or a similar stationary phase is a common method. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds from the column.

-

Fraction Collection and Analysis: Fractions are collected and analyzed using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.

-

Purification: Fractions containing the desired compound may be combined and subjected to further chromatographic purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A certificate of analysis for a commercial standard of this compound indicates that its NMR spectrum is consistent with its proposed structure.

Proposed Synthesis

Currently, a specific, peer-reviewed synthesis protocol for this compound is not available in the scientific literature. However, its structure suggests that it can be synthesized from its parent compound, cannabitriol (CBT), via a Williamson ether synthesis. This method involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.

Experimental Protocol: Proposed Williamson Ether Synthesis of this compound

This proposed protocol is based on established methods for the synthesis of cannabinoid ethers and would require optimization.

Diagram 2: Proposed Synthesis of this compound

Caption: Proposed Williamson ether synthesis of this compound from cannabitriol.

Methodology:

-

Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cannabitriol in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0°C. The reaction mixture is then allowed to stir at room temperature for a specified period to ensure the formation of the alkoxide intermediate.

-

Ether Formation: Cool the reaction mixture back to 0°C and add an ethyl halide, such as ethyl iodide or ethyl bromide, dropwise. The reaction is then stirred at room temperature or gently heated to drive the reaction to completion.

-

Quenching and Extraction: Once the reaction is complete (as monitored by TLC), it is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted several times with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane-ethyl acetate gradient) to yield pure this compound.

Potential Pharmacological Activity and Signaling Pathways

There is currently no specific pharmacological data available for this compound. However, insights into its potential biological activities can be inferred from its parent compound, cannabitriol (CBT), and the general pharmacology of minor cannabinoids.

Pharmacological Profile of Cannabitriol (CBT)

Cannabitriol is a minor cannabinoid that is also found in Cannabis sativa. It is structurally similar to other well-known cannabinoids and has been the subject of limited pharmacological investigation.

Table 2: Reported Biological Activities of Cannabitriol (CBT)

| Activity | Description | Source |

| Anti-estrogenic | CBT has been shown to act as an estrogen receptor antagonist. | |

| Aromatase Inhibition | It has been reported to inhibit the enzyme aromatase. | |

| Glaucoma | A study suggested potential benefits for individuals with glaucoma. | |

| Interaction with Endocannabinoid System | CBT shows almost no interaction with CB1 receptors, explaining its non-intoxicating nature. Its effects on CB2 receptors are not well understood. |

The addition of an ethyl group to the 10-O position of cannabitriol would increase its lipophilicity, which may alter its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for various receptors.

Generalized Signaling Pathways for Minor Cannabinoids

Minor cannabinoids exert their effects through a variety of signaling pathways, primarily by interacting with the endocannabinoid system (ECS). The ECS is comprised of cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them. Minor cannabinoids can act as agonists or antagonists at these and other receptors.

Diagram 3: Generalized Cannabinoid Receptor Signaling

Caption: A generalized diagram of cannabinoid receptor signaling pathways.

Mechanism of Action:

-

CB1 and CB2 Receptor Interaction: Many cannabinoids bind to CB1 and CB2 receptors, which are G-protein coupled receptors. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).

-

MAPK Pathway: Cannabinoid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.

-

Ion Channel Modulation: CB1 receptor activation can modulate the activity of various ion channels, leading to changes in neuronal excitability.

-

Other Receptors: Minor cannabinoids have been shown to interact with other receptors, including transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs), which contributes to their diverse pharmacological effects.

Given that this compound is a minor cannabinoid, it is plausible that it interacts with one or more of these signaling pathways. However, without direct experimental evidence, its specific molecular targets and mechanisms of action remain to be elucidated.

Conclusion and Future Directions

This compound is a naturally occurring cannabinoid with a defined chemical structure and basic physicochemical properties. While its presence in Cannabis sativa is confirmed, there is a significant lack of in-depth research into its specific biological activities and pharmacological profile. The information available on its parent compound, cannabitriol, suggests potential therapeutic avenues, particularly in the areas of hormonal regulation.

Future research should focus on:

-

The development of a scalable and efficient synthesis of this compound to enable further pharmacological studies.

-

Comprehensive spectroscopic analysis (NMR, MS, IR) to fully characterize the molecule.

-

In vitro and in vivo studies to determine its binding affinities for cannabinoid and other receptors, and to elucidate its specific signaling pathways.

-

Evaluation of its therapeutic potential in various disease models.

A deeper understanding of the chemical and biological properties of this compound will contribute to the growing body of knowledge on minor cannabinoids and may lead to the development of novel therapeutic agents.

The Elusive Structure of 10-O-Ethylcannabitriol: A Technical Guide to its Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Ethylcannabitriol is a lesser-known cannabinoid identified in the pollen of Cannabis sativa L.[1][2]. Its discovery, first reported in a 2005 phytochemical analysis, expanded the already complex chemical tapestry of the cannabis plant[1][2]. This technical guide aims to provide an in-depth overview of the structure elucidation and characterization of this compound. However, it is critical to note that the detailed experimental data from the primary scientific literature that first identified this compound, including specific mass spectra and nuclear magnetic resonance (NMR) data, are not publicly available in full. Consequently, this guide will provide a comprehensive framework for its characterization based on the published analytical methods and established techniques for cannabinoid analysis.

Postulated Structure

Based on its name, this compound is presumed to be a derivative of cannabitriol, featuring an ethyl ether linkage at the C-10 position. The core structure of cannabitriol itself is a hydroxylated metabolite of tetrahydrocannabinol. The precise stereochemistry of this compound has not been detailed in accessible literature.

Characterization and Structure Elucidation Methodologies

The initial identification of this compound was achieved through gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS)[1][2]. These techniques are standard in the analytical chemistry of cannabinoids.

Experimental Protocols

The following represents a generalized, yet detailed, protocol for the isolation and characterization of a novel cannabinoid like this compound from a complex plant matrix, based on established methodologies in the field.

1. Sample Preparation and Extraction:

-

Source Material: Pollen from male Cannabis sativa L. plants.

-

Extraction:

-

A non-polar solvent, such as hexane, is used to extract the cannabinoids from the plant material.

-

The plant material is macerated in the solvent for a specified period (e.g., 24-48 hours) at room temperature.

-

The resulting extract is filtered to remove solid plant debris.

-

The solvent is evaporated under reduced pressure to yield a crude cannabinoid-rich extract.

-

2. Chromatographic Separation and Analysis (GC-MS):

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is the primary instrument for separation and identification.

-

Sample Derivatization (Optional but common for cannabinoids): To improve volatility and thermal stability, the hydroxyl groups of the cannabinoids can be derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methyl-siloxane phase (e.g., DB-5ms or equivalent).

-

Injector Temperature: Typically set to a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the analytes.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. For example, an initial temperature of 150°C held for 2 minutes, then ramped up to 280°C at a rate of 10°C/minute, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap analyzer.

-

Scan Range: Typically from m/z 40 to 600 to capture the molecular ion and key fragments of cannabinoids.

-

Data Presentation

The following tables are templates for the kind of quantitative data that would be collected during the characterization of this compound.

Table 1: Gas Chromatography Data

| Compound | Retention Time (min) |

| This compound | Data Not Available |

| Cannabitriol (Reference) | Data Not Available |

| Tetrahydrocannabinol (THC) | Data Not Available |

| Cannabidiol (CBD) | Data Not Available |

Table 2: Mass Spectrometry Data (Electron Ionization)

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| This compound | Data Not Available | Data Not Available |

| Cannabitriol | Data Not Available | Data Not Available |

Note: The fragmentation pattern would be crucial for identifying the ethyl group and the core cannabitriol structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification of a novel cannabinoid from a plant source.

Logical Relationship for Structure Elucidation

The following diagram illustrates the logical process for deducing the structure of this compound based on its name and analytical data.

Conclusion

The identification of this compound highlights the rich and diverse chemistry of Cannabis sativa. While its initial discovery was made using standard and robust analytical techniques, a comprehensive understanding of its physicochemical properties and potential biological activity is hampered by the lack of publicly available, detailed spectroscopic data. The protocols and frameworks provided in this guide offer a clear path for researchers to re-isolate and definitively characterize this elusive cannabinoid, which would be a valuable contribution to the field of cannabis science. Further investigation is warranted to fully elucidate its structure, including stereochemistry, and to explore its pharmacological profile.

References

An In-depth Technical Guide to the Natural Sources and Isolation of 10-O-Ethylcannabitriol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific literature on 10-O-Ethylcannabitriol. A detailed, validated protocol for the specific isolation of this compound is not publicly available. The methodologies described herein are based on general principles for the separation of minor cannabinoids from Cannabis sativa and should be adapted and validated by qualified researchers.

Introduction

This compound is a rare, naturally occurring phytocannabinoid identified in Cannabis sativa L.[1]. Also known by its chemical name, (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol, it is considered a minor cannabinoid, present in trace amounts within the complex chemical matrix of the cannabis plant[2]. Due to its low abundance, research on this compound has been limited, and information regarding its specific biological activities and therapeutic potential is scarce. This guide provides a comprehensive overview of its known natural sources and presents a generalized workflow for its potential isolation, based on established methods for separating minor cannabinoids.

Natural Sources

The primary documented natural source of this compound is the pollen of the male Cannabis sativa L. plant[1]. A 2005 study identified this compound as one of sixteen cannabinoids present in the hexane extract of cannabis pollen[1]. The initial discovery of this compound was reported in a 1977 publication by Elsohly et al., where it was isolated from a Cannabis sativa L. extract[3][4].

Physicochemical Properties

Limited data is available on the physicochemical properties of this compound. What is known is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₄O₄ | Inferred from structure |

| Synonym | (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

A Generalized Experimental Workflow for the Isolation of Minor Cannabinoids

While a specific protocol for this compound is unavailable, the following generalized workflow outlines the steps that would likely be involved in its isolation from cannabis plant material, particularly from pollen. This workflow is based on common techniques used for the separation of minor cannabinoids.

4.1.1. Extraction

-

Objective: To extract cannabinoids and other lipophilic compounds from the plant material.

-

Protocol:

-

Obtain dried Cannabis sativa pollen.

-

Perform a solvent extraction using a non-polar solvent such as hexane. This can be done through maceration, percolation, or Soxhlet extraction. The 2005 study that identified this compound utilized a hexane extract[1].

-

Filter the resulting miscella to remove solid plant material.

-

Evaporate the solvent under reduced pressure to yield a crude extract.

-

4.1.2. Initial Chromatographic Separation

-

Objective: To perform a preliminary separation of the complex crude extract into fractions with varying polarity.

-

Protocol:

-

Redissolve the crude extract in a minimal amount of a suitable solvent.

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of non-polar to progressively more polar solvents (e.g., a hexane-ethyl acetate gradient).

-

Collect fractions of the eluate.

-

4.1.3. Fraction Analysis and Identification

-

Objective: To identify the fractions containing the target compound, this compound.

-

Protocol:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) for a rapid qualitative assessment.

-

For more detailed analysis, use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

-

Compare the retention times and mass spectra of the components in the fractions to known standards or literature data for this compound.

-

4.1.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Objective: To isolate this compound from the enriched fractions to a high degree of purity.

-

Protocol:

-

Pool the fractions identified as containing this compound.

-

Concentrate the pooled fractions.

-

Perform preparative HPLC, likely using a reversed-phase C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Collect the peak corresponding to the retention time of this compound.

-

Evaporate the solvent to obtain the purified compound.

-

4.1.5. Structural Elucidation

-

Objective: To confirm the identity and structure of the isolated compound.

-

Protocol:

-

Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR techniques) to determine the chemical structure.

-

Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

-

The original 1977 study utilized Gas Chromatography-Mass Spectrometry, Optical Rotation, and Ultraviolet Spectrophotometry for characterization[3].

-

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the biological activity and signaling pathways of this compound. It is known to be a minor cannabinoid, and its psychoactive properties are not well-established, though one source suggests it is mildly psychoactive[2]. Due to its structural similarity to other cannabinoids, it might interact with the endocannabinoid system, such as the CB1 and CB2 receptors. However, no binding affinity or functional assay data for this compound are currently available.

The diagram below illustrates a hypothetical signaling pathway for a cannabinoid that activates CB1 and CB2 receptors, which is a plausible, yet unconfirmed, mechanism for this compound.

Quantitative Data

There is no quantitative data available in the reviewed literature regarding the concentration of this compound in cannabis pollen or other plant parts, nor are there published yields or purity levels from isolation experiments.

Conclusion

This compound is a naturally occurring minor cannabinoid with a known presence in the pollen of Cannabis sativa. Despite its discovery several decades ago, it remains a largely unstudied compound. The lack of a specific, detailed isolation protocol presents a significant challenge for researchers. However, by employing a generalized workflow for minor cannabinoid separation, it should be possible to isolate this compound for further study. Future research is needed to determine its concentration in various cannabis chemovars, to develop efficient isolation and purification methods, and to elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. Exploring the diversity of cannabis cannabinoid and non-cannabinoid compounds and their roles in Alzheimer's disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

The Uncharted Path: A Technical Guide to the Biosynthesis of Cannabitriol Derivatives in Cannabis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the elusive biosynthesis of cannabitriol (CBT) and its derivatives, minor cannabinoids found in Cannabis sativa. This whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the current understanding of CBT formation, which deviates from the canonical cannabinoid synthesis pathway and instead arises primarily from the transformation of Δ⁹-tetrahydrocannabinol (THC).

This in-depth guide provides a critical analysis of the enzymatic and non-enzymatic pathways leading to the formation of these complex molecules. It is designed to be an essential resource for those seeking to understand and potentially harness the therapeutic potential of these rare cannabinoids.

Executive Summary

Cannabitriol (CBT) and its derivatives are a group of minor cannabinoids present in Cannabis sativa that are not biosynthesized directly from cannabigerolic acid (CBGA), the common precursor for major cannabinoids like THC and cannabidiol (CBD).[1][2] Instead, the primary route to CBT formation is through the oxidative degradation of THC. This process can occur both non-enzymatically through exposure to environmental factors and enzymatically as part of in vivo metabolism. This guide will explore the intricacies of these formation pathways, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key processes.

The Divergent Pathway: From THC to Cannabitriol

The established cannabinoid biosynthetic pathway in Cannabis sativa originates from olivetolic acid and geranyl pyrophosphate, leading to the formation of CBGA.[1] Subsequently, specific synthases catalyze the conversion of CBGA into the acidic precursors of major cannabinoids, such as tetrahydrocannabinolic acid (THCA). Decarboxylation of THCA, typically through heat or light, yields the psychoactive compound Δ⁹-THC.

The journey to cannabitriol begins where the primary synthesis of THC ends. CBT is considered a downstream product of THC, formed through oxidative processes.

Non-Enzymatic Oxidative Degradation of THC

Exposure of THC to environmental factors such as oxygen, light, and acidic conditions can lead to its degradation into various compounds, including cannabinol (CBN) and, significantly, cannabitriol.[2][3] The proposed mechanism for the non-enzymatic formation of CBT from THC involves:

-

Epoxidation: The double bond in the cyclohexene ring of THC is susceptible to epoxidation.

-

Hydroxylation: Subsequent hydroxylation events lead to the formation of the characteristic triol structure of cannabitriol.

One study detailed the isolation of trans-cannabitriol monoethyl ether from a five-year-old solution of Δ⁹-THC in ethanol and propylene glycol, providing strong evidence for this non-enzymatic transformation pathway.[4]

In Vivo Metabolism of THC: An Enzymatic Route to Cannabitriol

Following consumption, THC is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major isozymes involved in THC metabolism are CYP2C9 and CYP3A4.[5][6][7] While the principal metabolic pathway involves the hydroxylation of THC to the active metabolite 11-hydroxy-THC (11-OH-THC) and its subsequent oxidation to the inactive 11-nor-9-carboxy-THC (11-COOH-THC), the formation of other hydroxylated derivatives is also known to occur.[5] It is within this complex metabolic network that cannabitriol is also formed as a metabolite. The enzymatic process likely involves a series of hydroxylation reactions catalyzed by CYP450 enzymes at different positions on the THC molecule.

Quantitative Insights into THC Transformation

Quantitative data specifically detailing the kinetics and yield of cannabitriol formation from THC is scarce in the scientific literature. However, studies on the degradation of THC under various conditions provide some context. For instance, the degradation of THC to CBN is a well-documented process influenced by temperature and pH.[3] It is plausible that the formation of CBT occurs as a competing degradation pathway, with its rate and yield being dependent on specific environmental and enzymatic conditions.

Table 1: Factors Influencing the Oxidative Degradation of Δ⁹-THC

| Factor | Effect on THC Degradation | Implication for Cannabitriol Formation | Reference(s) |

| Oxygen | Promotes oxidation | Essential for the formation of hydroxylated derivatives like CBT | [2] |

| Light (UV) | Accelerates degradation | May promote the formation of various degradation products, including CBT | [2] |

| Heat | Increases rate of degradation | Can influence the product distribution of degradation pathways | [3] |

| Acidic pH | Can catalyze degradation and isomerization | May facilitate the chemical transformations leading to CBT | [3] |

| CYP450 Enzymes | Catalyze hydroxylation and oxidation | The primary enzymatic route for in vivo formation of CBT from THC | [5][6][7] |

Experimental Protocols for Studying Cannabitriol Formation

The investigation of the biosynthesis and degradation pathways of cannabitriol derivatives requires robust analytical methodologies. The following protocols provide a general framework for researchers in this field.

In Vitro Non-Enzymatic Degradation of THC

Objective: To induce and monitor the formation of cannabitriol from THC under controlled environmental conditions.

Methodology:

-

Sample Preparation: Prepare a solution of purified Δ⁹-THC in a suitable solvent (e.g., ethanol).

-

Incubation: Expose the THC solution to specific conditions of light (e.g., UV-A irradiation), temperature, and oxygen availability. Control experiments should be conducted in the dark and under an inert atmosphere (e.g., nitrogen).

-

Time-Course Analysis: At regular intervals, withdraw aliquots of the solution for analysis.

-

Quantification: Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to separate and quantify the remaining THC and the formed cannabitriol.

In Vitro Enzymatic Conversion of THC using Liver Microsomes

Objective: To investigate the enzymatic formation of cannabitriol from THC by cytochrome P450 enzymes.

Methodology:

-

Reaction Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (a source of CYP450 enzymes), a NADPH-regenerating system (to provide the necessary cofactors for enzyme activity), and a phosphate buffer to maintain a physiological pH.

-

Initiation of Reaction: Add Δ⁹-THC to the pre-warmed reaction mixture to initiate the metabolic conversion.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant containing the metabolites.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the formation of cannabitriol and other THC metabolites.

Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate, identify, and quantify THC, cannabitriol, and other related cannabinoids.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)

Chromatographic Conditions (General Example):

-

Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid additive for better ionization) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, and full scan mode for identification of unknown metabolites.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.

Table 2: Example Mass Spectrometry Parameters for Cannabinoid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Δ⁹-THC | 315.2 | 193.1, 135.1 |

| Cannabitriol (CBT) | 347.2 | 329.2, 311.2, 259.1 |

| 11-OH-THC | 331.2 | 313.2, 193.1 |

| 11-COOH-THC | 345.2 | 327.2, 299.2 |

Note: The specific m/z values may vary slightly depending on the instrument and ionization conditions.

Visualizing the Pathways

To better illustrate the complex relationships in the biosynthesis of cannabitriol derivatives, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Overview of Cannabitriol Formation from THC.

Caption: Experimental Workflows for Studying CBT Formation.

Conclusion and Future Directions

The biosynthesis of cannabitriol derivatives represents a fascinating deviation from the primary cannabinoid production pathways in Cannabis sativa. Current evidence strongly indicates that CBT is not a direct product of the CBGA-centric enzymatic cascade but rather a result of the oxidative transformation of Δ⁹-THC. This transformation can be driven by both non-enzymatic environmental factors and in vivo metabolic processes orchestrated by cytochrome P450 enzymes.

For researchers and drug development professionals, a thorough understanding of these formation pathways is critical for several reasons:

-

Drug Stability: The degradation of THC-containing pharmaceutical products can lead to the formation of CBT, potentially altering the product's efficacy and safety profile.

-

Metabolite Profiling: In pharmacokinetic and pharmacodynamic studies of THC, the formation of CBT as a metabolite needs to be considered.

-

Therapeutic Potential: As a distinct cannabinoid, CBT and its derivatives may possess unique pharmacological properties that warrant further investigation for potential therapeutic applications.

Future research should focus on elucidating the precise chemical and enzymatic mechanisms of CBT formation, including the identification of specific intermediates and the kinetic parameters of the reactions. The development and validation of standardized analytical methods for the routine quantification of CBT in various matrices will be essential for advancing our knowledge of this intriguing minor cannabinoid. The exploration of the pharmacological activities of purified CBT derivatives will ultimately determine their potential as novel therapeutic agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical characterisation of oxidative degradation products of D9-THC. [iris.cnr.it]

- 5. Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CBD vs. THC: How Each Cannabinoid Interacts with the Cytochrome P450 Enzyme Pathway - Peter Zugaj [peterzugaj.com]

- 7. researchgate.net [researchgate.net]

The Emerging Frontier of Phytocannabinoids: A Pharmacological Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

The therapeutic potential of Cannabis sativa has spurred a significant expansion of research beyond its two most well-known constituents, Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). A host of other non-psychoactive phytocannabinoids are now emerging as promising candidates for drug development, each with a unique pharmacological profile. This technical guide provides an in-depth analysis of the current understanding of these novel compounds, focusing on cannabigerol (CBG), cannabichromene (CBC), tetrahydrocannabivarin (THCV), and cannabidivarin (CBDV).

Pharmacological Profiles of Novel Phytocannabinoids

The diverse therapeutic effects of phytocannabinoids stem from their complex interactions with the endocannabinoid system (ECS) and other cellular targets.[1][2] The ECS, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and their metabolic enzymes, plays a crucial role in maintaining physiological homeostasis.[1][2] Novel phytocannabinoids exhibit distinct binding affinities and functional activities at these receptors, as well as at other targets such as transient receptor potential (TRP) channels, G-protein coupled receptors (GPCRs), and nuclear receptors.

Cannabigerol (CBG)

CBG, the non-acidic form of cannabigerolic acid (CBGA), is the biosynthetic precursor to many other cannabinoids.[3][4] It is a non-psychotropic compound with a growing body of evidence supporting its therapeutic potential.[3]

Molecular Targets and Mechanism of Action:

CBG demonstrates a complex pharmacodynamic profile.[4] It acts as a partial agonist at both CB1 and CB2 receptors.[3] Beyond the ECS, CBG's targets include:

-

α2-Adrenergic Receptors: CBG is a potent agonist of α2-adrenergic receptors, which may contribute to its sedative and analgesic effects.[3][4]

-

5-HT1A Receptors: It acts as an antagonist at serotonin 5-HT1A receptors.[3][4][5]

-

TRP Channels: CBG is known to interact with various TRP channels.[3]

-

Cyclooxygenase (COX) Enzymes: It exhibits inhibitory activity against COX-1 and COX-2 enzymes, suggesting anti-inflammatory properties.[3]

Therapeutic Potential:

Pre-clinical studies have highlighted several potential therapeutic applications for CBG, including:

-

Neuroprotection: CBG has shown neuroprotective effects in models of Huntington's disease and other neurodegenerative disorders.[5]

-

Anti-inflammatory Effects: Its ability to target multiple inflammatory pathways makes it a candidate for treating inflammatory bowel disease and other inflammatory conditions.[3][5]

-

Antibacterial Activity: CBG has demonstrated potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[5]

-

Appetite Stimulation: Studies in rats have shown that CBG can act as a well-tolerated appetite stimulant.[6]

-

Glaucoma: CBG has been shown to reduce intraocular pressure, suggesting a potential role in the management of glaucoma.[3]

Cannabichromene (CBC)

CBC is another major non-psychoactive phytocannabinoid that, like CBG, originates from CBGA.[7] While it has been known for decades, its pharmacological properties are now receiving increased attention.[8][9]

Molecular Targets and Mechanism of Action:

CBC's mechanism of action appears to be largely independent of CB1 and CB2 receptors, to which it binds weakly.[8][10] Its primary targets are believed to be:

-

TRP Channels: CBC is a potent agonist of TRPA1 and TRPV1 channels, which are involved in pain and inflammation signaling.[7][10]

-

Endocannabinoid Metabolism: CBC may inhibit the uptake and degradation of endocannabinoids like anandamide, thereby prolonging their signaling.[11]

Therapeutic Potential:

The unique pharmacological profile of CBC suggests several therapeutic avenues:

-

Analgesia and Anti-inflammation: Through its action on TRP channels, CBC has demonstrated both analgesic and anti-inflammatory effects in animal models.[7][8]

-

Neuroprotection: CBC has been shown to promote neurogenesis and protect nerve cells from stress.[7]

-

Antitumor Activity: In vitro and in vivo studies have suggested that CBC may have antitumor effects, particularly in breast cancer models.[10]

-

Anticonvulsant Activity: Preliminary research indicates that CBC may possess anticonvulsant properties.[10]

Tetrahydrocannabivarin (THCV)

THCV is a propyl analog of THC, meaning it has a shorter alkyl side chain.[12] This structural difference results in a distinct pharmacological profile.[12]

Molecular Targets and Mechanism of Action:

THCV's interaction with the CB1 receptor is dose-dependent. At low doses, it acts as a neutral antagonist, while at higher doses, it can become a CB1 agonist.[13] It is also a partial agonist at the CB2 receptor.[12] Other notable targets include:

-

GPR55: THCV is an agonist of the orphan receptor GPR55.[12]

-

5-HT1A Receptors: Similar to CBG, THCV can activate 5-HT1A receptors, which may contribute to its potential antipsychotic effects.[12][14]

-

TRP Channels: THCV interacts with several TRP channels, including TRPV2.[12][14]

Therapeutic Potential:

The unique pharmacology of THCV has led to investigations into its use for:

-

Metabolic Disorders: THCV has shown potential in regulating blood sugar levels and improving insulin sensitivity, making it a candidate for treating type 2 diabetes and obesity.[13][15][16]

-

Appetite Suppression: Unlike THC, THCV is an appetite suppressant at lower doses.[13][14]

-

Neuroprotection: It has demonstrated neuroprotective properties in models of Parkinson's disease.[14]

-

Epilepsy: THCV has shown anticonvulsant effects in both in vitro and in vivo models of seizures.[16]

Cannabidivarin (CBDV)

CBDV is the propyl analog of CBD and shares its non-psychoactive properties.[17] It has a similar molecular structure to CBD but with a shorter side chain.[18]

Molecular Targets and Mechanism of Action:

Much like CBD, CBDV's mechanisms of action are largely independent of direct CB1 receptor agonism. Its effects are thought to be mediated through:

-

TRP Channels: CBDV activates and desensitizes TRPV1, TRPV2, and TRPA1 channels, which may underlie its anticonvulsant and anti-inflammatory effects.[19]

-

Endocannabinoid Synthesis: CBDV may inhibit the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[18][19]

-

G-Protein Coupled Receptors: It acts as an inverse agonist of GPR6 and an antagonist of GPR55.[18]

Therapeutic Potential:

CBDV is being actively investigated for several conditions, including:

-

Epilepsy: CBDV has demonstrated significant anticonvulsant effects in a range of preclinical models of seizures.[19][20]

-

Autism Spectrum Disorder (ASD): Research suggests that CBDV may ameliorate some of the behavioral and cognitive symptoms associated with ASD.[17]

-

Inflammatory Bowel Disease: CBDV has been shown to reduce intestinal inflammation in animal models.[20]

-

Nausea: It has also shown potential in reducing nausea.[17]

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities and functional activities of the discussed phytocannabinoids.

Table 1: Cannabinoid Receptor Binding Affinities (Ki in nM)

| Compound | CB1 Receptor | CB2 Receptor |

| CBG | Moderate Affinity (Partial Agonist)[3] | Moderate Affinity (Partial Agonist)[3] |

| CBC | Low Affinity (713 nM)[10] | Low Affinity (256 nM)[10] |

| THCV | Antagonist (Low Doses) / Agonist (High Doses) | Partial Agonist |

| CBDV | Weak Affinity | Weak Affinity |

Table 2: Activity at Other Key Molecular Targets

| Compound | Target | Activity |

| CBG | α2-Adrenoceptor | Agonist (EC50 = 0.2 nM)[3] |

| 5-HT1A Receptor | Antagonist[3] | |

| CBC | TRPA1 | Agonist[7][10] |

| TRPV1 | Agonist[7][10] | |

| THCV | GPR55 | Agonist[12] |

| 5-HT1A Receptor | Agonist[12][14] | |

| CBDV | TRPV1 | Agonist/Desensitizer[19] |

| TRPA1 | Agonist/Desensitizer[19] | |

| GPR55 | Antagonist[18] |

Experimental Protocols

The characterization of the pharmacological profiles of these novel phytocannabinoids relies on a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

-

General Protocol:

-

Prepare cell membranes expressing the receptor of interest (e.g., CB1 or CB2).

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]CP-55,940) of known affinity and varying concentrations of the unlabeled test compound (phytocannabinoid).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki using the Cheng-Prusoff equation.

-

2. Functional Assays (e.g., [³⁵S]GTPγS Binding Assay):

-

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of a compound at a G-protein coupled receptor.

-

General Protocol:

-

Use cell membranes expressing the receptor of interest.

-

Incubate the membranes with the test compound, GDP, and [³⁵S]GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.

-

Separate bound and free [³⁵S]GTPγS via filtration.

-

Quantify the amount of bound [³⁵S]GTPγS to determine the level of G-protein activation.

-

For antagonists, the assay is performed in the presence of a known agonist to measure the inhibition of its effect.

-

In Vivo Models

1. Animal Models of Seizures and Epilepsy:

-

Objective: To evaluate the anticonvulsant effects of phytocannabinoids.

-

Common Models:

-

Maximal Electroshock (MES) Test: Induces generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ) Test: A chemical convulsant that induces clonic seizures.

-

Kindling Models: Repeated sub-convulsive stimuli lead to a progressive increase in seizure susceptibility.

-

-

General Protocol:

-

Administer the test phytocannabinoid to the animal model (e.g., mouse or rat) at various doses.

-

Induce seizures using one of the above methods.

-

Observe and score the seizure severity and duration.

-

Compare the results to vehicle-treated control animals to determine the anticonvulsant efficacy.[21]

-

2. Models of Inflammatory Pain:

-

Objective: To assess the analgesic and anti-inflammatory properties of phytocannabinoids.

-

Common Models:

-

Carrageenan- or Lipopolysaccharide (LPS)-induced Paw Edema: Injection of an inflammatory agent into the paw causes localized inflammation and hyperalgesia.[8]

-

Formalin Test: Injection of formalin into the paw induces a biphasic pain response.

-

-

General Protocol:

-

Administer the test phytocannabinoid.

-

Induce inflammation and/or pain.

-

Measure the inflammatory response (e.g., paw volume) and pain behaviors (e.g., licking, flinching, withdrawal latency to a thermal or mechanical stimulus).

-

Compare to control groups to evaluate the therapeutic effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the discussed phytocannabinoids and a general workflow for their pharmacological evaluation.

Caption: Signaling pathways of novel phytocannabinoids.

References

- 1. Phytocannabinoids: Exploring Pharmacological Profiles and Their Impact on Therapeutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytocannabinoids: Exploring Pharmacological Profiles and Their Impact on Therapeutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabigerol - Wikipedia [en.wikipedia.org]

- 5. The Pharmacological Case for Cannabigerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cannabigerol (CBG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. eusphera.co.uk [eusphera.co.uk]

- 8. Pharmacological Evaluation of the Natural Constituent of Cannabis Sativa, Cannabichromene and its Modulation by Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Cannabichromene - Wikipedia [en.wikipedia.org]

- 11. baymedica.com [baymedica.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]

- 14. recovered.org [recovered.org]

- 15. mdpi.com [mdpi.com]

- 16. Tetrahydrocannabivarin (THCV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 17. neurogan.com [neurogan.com]

- 18. baymedica.com [baymedica.com]

- 19. Cannabidivarin | C19H26O2 | CID 11601669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Cannabidivarin (CBDV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 21. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Characterization of Novel Cannabinoids at CB1 and CB2 Receptors: A Hypothetical Analysis of 10-O-Ethylcannabitriol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific experimental data on the in vitro activity of 10-O-Ethylcannabitriol at cannabinoid receptors has been published. This technical guide, therefore, outlines the standard methodologies and best practices for characterizing a novel cannabinoid compound, using this compound as a hypothetical subject. The data presented in the tables are placeholders to illustrate the format of results.

Introduction

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, plays a crucial role in a multitude of physiological processes.[1][2][3] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is mainly found in the immune system and is a target for therapeutic agents targeting inflammatory and neuropathic pain without psychotropic side effects.[1][2][4] The discovery and characterization of novel cannabinoid ligands are paramount for advancing our understanding of the endocannabinoid system and for the development of new therapeutics.

This guide provides a comprehensive overview of the essential in vitro assays required to determine the pharmacological profile of a novel cannabinoid, hypothetically "this compound," at human CB1 and CB2 receptors. The described protocols for radioligand binding, cAMP functional assays, and β-arrestin recruitment assays are foundational for establishing a new compound's affinity, potency, and efficacy.

Data Presentation: Pharmacological Profile of this compound

The following tables are templates illustrating how the quantitative data for a novel compound like this compound would be summarized.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound

| Compound | CB1 (Ki, nM) | CB2 (Ki, nM) | Radioligand | Cell Line | Reference |

| This compound | Data | Data | [³H]CP55,940 | CHO-hCB1/hCB2 | Hypothetical |

| Δ⁹-THC (Control) | 2.1 - 4.7x10⁻⁷ M | Data | [³H]CP55,940 | CHO/HEK | [5][6] |

| CP55,940 (Control) | 0.5 - 5.0 | 0.69 - 2.8 | [³H]CP55,940 | Brain/Spleen | [1] |

Table 2: Functional Activity (cAMP Inhibition) of this compound

| Compound | CB1 (EC₅₀, nM) | CB1 (Eₘₐₓ, %) | CB2 (EC₅₀, nM) | CB2 (Eₘₐₓ, %) | Cell Line | Reference |

| This compound | Data | Data | Data | Data | CHO-hCB1/hCB2 | Hypothetical |

| CP55,940 (Control) | Data | 100 | Data | 100 | CHO-hCB1/hCB2 | [7] |

Table 3: β-Arrestin 2 Recruitment Activity of this compound

| Compound | CB1 (EC₅₀, nM) | CB1 (Eₘₐₓ, %) | CB2 (EC₅₀, nM) | CB2 (Eₘₐₓ, %) | Assay | Reference |

| This compound | Data | Data | Data | Data | PathHunter® | Hypothetical |

| CP55,940 (Control) | Data | 100 | Data | 100 | PathHunter® | [7] |

Experimental Protocols

Radioligand Binding Assays

This protocol determines the binding affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP55,940.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293T) cells stably expressing human CB1 or CB2 receptors are cultured under standard conditions.[8]

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

-

-

Competition Binding Experiment:

-

Membranes (10 µg protein/sample) are incubated with a fixed concentration of a radioligand (e.g., 0.3 nM [³H]CP-55,940) and varying concentrations of the test compound (this compound).[8]

-

Incubation is carried out for 60-90 minutes at 30°C.[8]

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 1 µM WIN-55,212-2).[8]

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration, and the radioactivity bound to the filters is quantified using liquid scintillation counting.

-

The IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis.

-

The Ki value (binding affinity) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of Gαi/o-coupled receptors like CB1 and CB2. Agonists inhibit forskolin-stimulated cAMP production.

Methodology:

-

Cell Culture:

-

cAMP Accumulation Assay:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.[9][10]

-

Cells are then treated with varying concentrations of the test compound (this compound) for 15 minutes.[8]

-

Adenylyl cyclase is stimulated with a fixed concentration of forskolin (e.g., 0.5 µM) for an additional 15 minutes.[8]

-

-

Data Analysis:

-

The intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay with a chemiluminescent or fluorescent readout (e.g., HTRF).[8][11]

-

Dose-response curves are generated, and EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist like CP55,940) values are calculated using non-linear regression.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated cannabinoid receptor, a key event in receptor desensitization and G protein-independent signaling. The PathHunter® β-arrestin assay is a common platform.[12][13][14]

Methodology:

-

Assay Principle:

-

The assay utilizes enzyme fragment complementation.[14] A small fragment of β-galactosidase is fused to β-arrestin, and a larger fragment is fused to the C-terminus of the CB1 or CB2 receptor.

-

Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[13][15]

-

-

Experimental Procedure:

-

Cells co-expressing the tagged receptor and β-arrestin are plated in 384-well plates.[13]

-

Varying concentrations of the test compound (this compound) are added to the wells.

-

The plate is incubated to allow for receptor activation and β-arrestin recruitment.

-

-

Data Analysis:

-

A chemiluminescent substrate is added, and the signal is read using a luminometer.

-

Dose-response curves are plotted, and EC₅₀ and Eₘₐₓ values are determined to quantify the potency and efficacy of the compound in recruiting β-arrestin.

-

Mandatory Visualizations

Caption: Workflow for in vitro characterization of a novel cannabinoid.

Caption: Canonical Gαi-cAMP signaling pathway for cannabinoid receptors.

Caption: Agonist-induced β-arrestin recruitment to cannabinoid receptors.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry, Crystal Structure, and In Vitro Receptor Binding of Δ10-THC Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-management.mq.edu.au [research-management.mq.edu.au]

- 10. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. marshall.edu [marshall.edu]

- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 14. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Cannabitriol (CBT) and its Analogs: A Literature Review for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabitriol (CBT) is a lesser-known phytocannabinoid first identified in 1966.[1] Structurally similar to other cannabinoids, it is considered a metabolite of tetrahydrocannabinol (THC) and is also found in trace amounts in the Cannabis sativa plant.[1] While research on CBT has been limited compared to major cannabinoids like THC and cannabidiol (CBD), emerging studies have highlighted its potential therapeutic properties, particularly in the context of cancer and hormonal regulation. This technical guide provides a comprehensive review of the current literature on CBT and its known analogs, focusing on their chemical properties, synthesis, biological activities, and underlying mechanisms of action.

Chemical Structures and Analogs of Cannabitriol

Cannabitriol is a C21 terpenophenolic compound with the chemical formula C₂₁H₃₀O₄.[2] Its structure is characterized by a dibenzo[b,d]pyran ring system. Several analogs of CBT have been identified, including:

-

Cannabidiorcol (CBD-C1): A notable analog that has demonstrated significant cytotoxic activity in research settings.[3]

-

Cannabiripsol (CBR): Another identified analog of CBT.[3]

-

Cannabitriol-C3 (CBT-C3): A propyl analog of CBT.[4]

-

10-O-Ethyl-cannabitriol: An ethylated derivative of CBT.[4]

The chemical structures of CBT and some of its analogs are presented below.

Figure 1: Chemical Structures of Cannabitriol and its Analogs

Diagram illustrating the chemical structures of Cannabitriol (CBT), Cannabidiorcol (CBD-C1), and Cannabiripsol (CBR).

Synthesis of Cannabitriol and its Analogs

The formation of cannabitriol in Cannabis sativa is thought to be a result of degradative processes rather than direct enzymatic synthesis.[2] CBT can be formed through the oxidation of THC. Additionally, it can be synthesized from cannabidiol (CBD) through an acid-catalyzed intramolecular cyclization.[2][5] This reaction leverages the chemical structure of CBD, which can be rearranged under acidic conditions to yield CBT.[2][5] The synthesis of various cannabinoid analogs, including those of CBD, often involves the modification of the terpene ring, the aryl ring, or the side chain to investigate structure-activity relationships.

Quantitative Biological Data

The available quantitative data on the biological activity of cannabitriol and its analogs is currently limited. However, some studies have provided valuable insights into their potential potency. The following table summarizes the available quantitative data.

| Compound | Assay | Result | Source |

| Cannabitriol (CBT) | Brine Shrimp Lethality Assay | LC50: 0.650 ± 0.004 µg/mL | [6] |

| Cannabidiorcol (CBD-C1) | Brine Shrimp Lethality Assay | LC50: 0.348 ± 0.002 µg/mL | [3][6] |

LC50 represents the concentration of a substance that is lethal to 50% of the test population.

Experimental Protocols

Detailed experimental protocols for the study of cannabitriol are not extensively reported in the literature. However, established methodologies for the isolation, characterization, and biological evaluation of other cannabinoids can be adapted for CBT and its analogs.

Isolation and Purification of Cannabinoids

A general procedure for the isolation and purification of cannabinoids from Cannabis extract involves several key steps:

-

Extraction: Supercritical CO2 extraction or solvent extraction (e.g., with ethanol or hydrocarbons) is commonly used to obtain a crude extract from the plant material.[7][8][9]

-

Winterization: The crude extract is dissolved in a solvent like ethanol and chilled to precipitate waxes and other lipids, which are then removed by filtration.[7]

-

Decarboxylation: If the target compounds are in their acidic form, a heating step is applied to remove the carboxyl group.[7]

-

Chromatography: Column chromatography, including flash chromatography and high-performance liquid chromatography (HPLC), is employed for the separation and purification of individual cannabinoids.[9] Normal-phase (using silica gel) or reverse-phase (using C18) chromatography are common techniques.[9]

-

Crystallization: The purified cannabinoid can be further refined by crystallization to achieve high purity.[7]

Below is a workflow diagram for a typical cannabinoid isolation and purification process.

A generalized workflow for the isolation of cannabitriol.

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity. While a specific, detailed protocol for CBT is not available, a general procedure is as follows:

-

Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

-

Preparation of Test Solutions: The cannabinoid is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.

-

Exposure: A specific number of brine shrimp nauplii (e.g., 10-15) are added to each well of a multi-well plate containing the test solutions.

-

Incubation: The plates are incubated for 24 hours under illumination.

-

Counting and Analysis: The number of dead and surviving nauplii is counted, and the LC50 value is calculated using statistical methods.

Aromatase Inhibition Assay

The anti-estrogenic activity of CBT is reported to be, in part, due to its ability to inhibit aromatase. A common method to assess aromatase inhibition is a radiometric assay using human placental microsomes.

-

Preparation of Microsomes: Microsomes are prepared from human placental tissue, which is a rich source of aromatase.

-

Assay Reaction: The assay mixture contains the placental microsomes, a radiolabeled substrate (e.g., [1β-³H]-androstenedione), a cofactor (NADPH), and the test compound (CBT) at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specific period (e.g., 15-30 minutes).

-

Extraction and Measurement: The reaction is stopped, and the product, which includes tritiated water (³H₂O) due to the aromatization reaction, is separated from the substrate. The radioactivity of the aqueous phase is then measured using a scintillation counter.

-

Data Analysis: The percentage of aromatase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Estrogen Receptor Binding Assay

To determine if a compound interacts directly with the estrogen receptor (ER), a competitive binding assay can be performed.

-

Preparation of ER: Recombinant human estrogen receptor alpha (ERα) or beta (ERβ) is used.

-

Competitive Binding: The ER is incubated with a radiolabeled estrogen (e.g., [³H]-estradiol) and varying concentrations of the test compound (CBT).

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand (e.g., using a filter-binding assay).

-

Measurement of Radioactivity: The radioactivity of the bound fraction is measured.

-

Data Analysis: The ability of the test compound to displace the radiolabeled estrogen is determined, and the binding affinity (Ki) or IC50 value is calculated.

Signaling Pathways

The precise signaling pathways modulated by cannabitriol and its analogs are not yet fully elucidated. However, based on its reported anti-estrogenic and aromatase inhibitory activities, and by drawing parallels with the well-studied cannabinoid, CBD, in the context of breast cancer, we can infer potential mechanisms of action.

Inhibition of Estrogen Signaling

CBT has been identified as an anti-estrogen.[1] This suggests that it may interfere with the estrogen signaling pathway. In estrogen receptor-positive (ER+) breast cancer, estradiol (E2) binds to the estrogen receptor (ERα), leading to its dimerization, translocation to the nucleus, and the transcription of genes that promote cell proliferation. CBT could potentially interfere with this pathway by:

-

Directly antagonizing the estrogen receptor: Although this has not been definitively shown for CBT, it is a common mechanism for anti-estrogenic compounds.

-

Inhibiting aromatase: By inhibiting aromatase, CBT would reduce the synthesis of estrogens from androgens, thereby lowering the levels of ligand available to activate the estrogen receptor.

The diagram below illustrates the potential points of intervention for CBT in the estrogen signaling pathway.

Potential mechanisms of anti-estrogenic action of Cannabitriol.

Modulation of Cancer-Related Signaling Pathways (Inferred from CBD)

Given the limited specific data for CBT, the well-documented anti-cancer effects of CBD in breast cancer models can provide a valuable framework for potential mechanisms of action for CBT. CBD has been shown to inhibit key signaling pathways involved in cancer cell proliferation, migration, and survival. These include:

-

EGF/EGFR Pathway: CBD can inhibit the activation of the epidermal growth factor receptor (EGFR) and its downstream signaling molecules, including ERK and AKT.[10][11]

-

ROS and ERK Pathways: CBD can modulate the levels of reactive oxygen species (ROS) and the activity of extracellular signal-regulated kinase (ERK), both of which can lead to the downregulation of Id-1, a key regulator of cancer metastasis.[12][13]

The following diagram illustrates the inhibitory effects of CBD on the EGF/EGFR signaling pathway, which may be a relevant area of investigation for CBT.

Inhibitory effects of CBD on the EGF/EGFR pathway.

Conclusion and Future Directions

Cannabitriol and its analogs represent a promising yet understudied class of cannabinoids. The preliminary evidence of their cytotoxic and anti-estrogenic properties warrants further investigation into their therapeutic potential, particularly in the context of hormone-dependent cancers. Future research should focus on:

-

Comprehensive Biological Screening: A broader evaluation of the biological activities of CBT and its known and novel synthetic analogs is needed to identify their most promising therapeutic applications.

-

Elucidation of Mechanisms of Action: Detailed studies are required to uncover the specific molecular targets and signaling pathways modulated by CBT.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the relationship between the chemical structure of CBT analogs and their biological activity will be crucial for the rational design of more potent and selective therapeutic agents.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of CBT and its analogs.

The continued exploration of these rare cannabinoids may lead to the development of novel and effective therapies for a range of diseases.

References

- 1. Cannabitriol - Wikipedia [en.wikipedia.org]

- 2. Cannabitriol | 11003-36-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]

- 5. Buy Cannabitriol | 11003-36-4 [smolecule.com]

- 6. Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling and Screening for Anti-Cancer Activity: Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 7. How to Isolate Cannabinoids: Techniques, Trends, and Purity Boost [sortingrobotics.com]

- 8. lutpub.lut.fi [lutpub.lut.fi]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Modulation of the tumor microenvironment and inhibition of EGF/EGFR pathway: Novel anti‐tumor mechanisms of Cannabidiol in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pathways mediating the effects of cannabidiol on the reduction of breast cancer cell proliferation, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pathways mediating the effects of cannabidiol on the reduction of breast cancer cell proliferation, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Minor Cannabinoids: A Technical Guide for Researchers

Introduction

The therapeutic landscape of cannabis has long been dominated by the study of its two most abundant constituents: Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). However, the cannabis plant is a complex chemical factory, producing over 100 other cannabinoids, often referred to as "minor" or "rare" due to their lower concentrations.[1][2] Emerging research is steadily unveiling the unique pharmacological properties of these minor cannabinoids, suggesting a vast, untapped potential for therapeutic applications. This technical guide provides an in-depth exploration of five key minor cannabinoids—Cannabigerol (CBG), Cannabinol (CBN), Cannabichromene (CBC), Tetrahydrocannabivarin (THCV), and Cannabidivarin (CBDV)—for researchers, scientists, and drug development professionals.

This document summarizes the current understanding of their mechanisms of action, potential therapeutic uses, and presents quantitative data in a structured format. Furthermore, it provides detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this promising field.

Cannabigerol (CBG): The "Mother" Cannabinoid

Often referred to as the "mother of all cannabinoids," cannabigerolic acid (CBGA) is the chemical precursor to other major cannabinoids like THC and CBD.[3][4] CBG itself is the non-acidic form of CBGA and has garnered significant interest for its non-psychotropic properties and broad therapeutic potential.[4]

Mechanism of Action & Therapeutic Applications

CBG exhibits a complex pharmacology, interacting with multiple molecular targets. It acts as a partial agonist at both CB1 and CB2 receptors and has been shown to interact with other receptor systems, including α2-adrenoceptors and serotonin 5-HT1A receptors.[5] Preclinical studies have suggested its potential in a variety of conditions.

CBG is being investigated for its potential therapeutic benefits in several areas:

-

Neuroprotection: Studies suggest CBG may have neuroprotective properties, making it a candidate for research in neurodegenerative disorders such as Huntington's disease, Parkinson's disease, and multiple sclerosis.[6]

-

Anti-inflammatory Effects: CBG has demonstrated anti-inflammatory properties, with potential applications in conditions like inflammatory bowel disease.[3]

-

Antibacterial Activity: Research has indicated that CBG possesses antibacterial properties.[3]

-

Appetite Stimulation: Preclinical studies in rats have shown that CBG can act as a well-tolerated appetite stimulant.[7]

-

Glaucoma: Some research suggests CBG may be effective in reducing intraocular pressure, a key factor in glaucoma.[3]

-

Anxiety and Stress: A 2024 clinical study indicated that hemp-derived CBG may help relieve anxiety and stress in healthy adults.[8]

Quantitative Data: Receptor Binding and Efficacy

| Target | Action | Ki (nM) | EC50 (nM) | Reference |

| CB1 Receptor | Partial Agonist | - | - | [5] |

| CB2 Receptor | Partial Agonist | - | - | [5] |

| α2-Adrenoceptor | Agonist | - | 0.2 | [5] |

| 5-HT1A Receptor | Antagonist | - | - | [5] |

Cannabinol (CBN): The "Sleepy" Cannabinoid

CBN is a mildly psychoactive cannabinoid that is not produced in significant quantities by the cannabis plant itself. Instead, it is primarily a degradation product of THC, forming as THC is exposed to oxygen and heat over time.[9][10] This has led to its reputation as the "sleepy" cannabinoid, often found in aged cannabis.

Mechanism of Action & Therapeutic Applications